molecular formula C6H2BrCl3O B12006179 3-Bromo-2,4,6-trichlorophenol CAS No. 85117-86-8

3-Bromo-2,4,6-trichlorophenol

Cat. No.: B12006179
CAS No.: 85117-86-8
M. Wt: 276.3 g/mol
InChI Key: WCSDJPCZARJMHN-UHFFFAOYSA-N
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Description

Historical Perspectives in Halogenated Organic Compound Studies

The study of halogenated organic compounds has a rich history, evolving from their initial synthesis and industrial application to a growing awareness of their environmental persistence and potential for adverse effects. researchgate.netnih.gov Halogenated organic compounds, which include molecules containing fluorine, chlorine, bromine, or iodine, have been manufactured for over a century for various uses, including as flame retardants, pesticides, and in chemical synthesis. researchgate.netchromatographyonline.com The stability conferred by the carbon-halogen bond, while beneficial for many industrial applications, also contributes to their resistance to degradation in the environment. researchgate.net This persistence has led to their classification as persistent organic pollutants (POPs) for many compounds within this class. researchgate.net Early analytical methods for these compounds lacked the sensitivity and selectivity to detect them at low environmental concentrations. chromatographyonline.com However, significant advancements in analytical chemistry, particularly the development of gas chromatography (GC) in the mid-20th century, revolutionized the ability to separate and quantify these compounds, leading to a greater understanding of their distribution and fate in the environment. chromatographyonline.com

Significance of Phenolic Compounds in Environmental Chemistry Research

Phenolic compounds are a class of chemical compounds characterized by a hydroxyl group bonded directly to an aromatic hydrocarbon ring. numberanalytics.com They are of significant interest in environmental chemistry due to their widespread presence from both natural and anthropogenic sources. mdpi.com Natural sources include the decomposition of organic matter like lignin (B12514952) and tannins. mdpi.com Industrial processes are a major contributor, with phenolic compounds used in the manufacturing of pesticides, dyes, pharmaceuticals, and as part of the paper bleaching process. mdpi.com Their presence in various foods also contributes to sensory properties and potential health effects. scielo.br Due to their toxicity and persistence, several phenolic derivatives are listed as priority pollutants by environmental agencies. mdpi.com The study of their behavior in soil and water is crucial for understanding their environmental impact and for developing remediation strategies. mdpi.comnih.gov

Prioritization of Polyhalogenated Phenols in Academic Investigations

Polyhalogenated phenols, which contain multiple halogen atoms, have been a particular focus of academic research due to their increased persistence and potential for toxicity. pnas.orgnih.gov This subclass of halogenated compounds is often formed as byproducts of industrial processes and water disinfection. pnas.org The presence of multiple halogen atoms can significantly alter the chemical and toxicological properties of the parent phenol (B47542) molecule. science.gov Research has focused on understanding their formation mechanisms, environmental fate, and the development of sensitive analytical methods for their detection. pnas.orgacs.org The potential for these compounds to bioaccumulate in organisms and their transboundary concern have further prioritized their investigation by international bodies. nih.govwho.int

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85117-86-8

Molecular Formula

C6H2BrCl3O

Molecular Weight

276.3 g/mol

IUPAC Name

3-bromo-2,4,6-trichlorophenol

InChI

InChI=1S/C6H2BrCl3O/c7-4-2(8)1-3(9)6(11)5(4)10/h1,11H

InChI Key

WCSDJPCZARJMHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Bromo 2,4,6 Trichlorophenol

Established and Emerging Synthetic Pathways to 3-Bromo-2,4,6-trichlorophenol

The synthesis of this compound can be approached through various established and emerging chemical methodologies. A primary route involves the direct bromination of 2,4,6-trichlorophenol (B30397). This electrophilic aromatic substitution reaction introduces a bromine atom onto the phenolic ring. The regioselectivity of this reaction is directed by the existing chloro and hydroxyl substituents.

Another established pathway involves the halogenation of phenol (B47542). The process for preparing 2,4,6-trichlorophenol can be achieved by the chlorination of orthochlorophenol, parachlorophenol, 2,4-dichlorophenol (B122985), or 2,6-dichlorophenol (B41786) with chlorine gas. google.com Subsequently, bromination of the resulting 2,4,6-trichlorophenol would yield the target compound.

A more complex, multi-step synthesis offers an alternative route. For instance, a three-step procedure has been described for the synthesis of trichlorophenol derivatives, which could be adapted for the synthesis of this compound. researchgate.net This method is based on the acid-catalyzed rearrangement of bicyclic ketone precursors, which are obtained from Diels-Alder cycloadducts. researchgate.net

Furthermore, processes have been developed for the production of 4-bromo-2-chlorophenols through the bromination of 2-chlorophenols. google.com This highlights the general applicability of direct halogenation in synthesizing mixed halogenated phenols. While not a direct synthesis of this compound, the principles can be extrapolated.

Derivatization Strategies for Analytical and Mechanistic Studies

For analytical purposes, particularly for gas chromatography (GC), phenols are often derivatized to increase their volatility and improve chromatographic separation.

Common derivatization techniques for phenols include:

Methylation: Using reagents like diazomethane (B1218177) to convert the phenolic hydroxyl group to a methyl ether (anisole). epa.gov

Pentafluorobenzylation: Reaction with α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) to form pentafluorobenzyl ethers. epa.govsynectics.net

These derivatization strategies are crucial for the analysis of phenols in various matrices. epa.govsynectics.net For instance, Method 8041A by the EPA outlines procedures for the derivatization of phenols for GC analysis. epa.gov It is important to note that the efficiency of these derivatization reactions can be influenced by the specific phenol and the presence of other substituents on the aromatic ring.

High-performance liquid chromatography (HPLC) provides an alternative analytical method that often does not require derivatization. A reverse-phase HPLC method has been described for the analysis of this compound using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Controlled Chemical Reactions and Intermediate Formation

The chemical reactivity of this compound is influenced by its functional groups: the hydroxyl group and the halogen substituents on the aromatic ring.

The phenolic hydroxyl group can undergo O-methylation, a reaction that can be mediated by microbial activity. For example, 2,4,6-trichlorophenol can be microbially O-methylated to form 2,4,6-trichloroanisole (B165457). researchgate.net This transformation is significant in environmental contexts as it can alter the compound's properties.

The halogen atoms on the aromatic ring can participate in various reactions. For instance, the formation of bromochlorophenoxy radicals from bromochlorophenols is a key step in the formation of mixed polybrominated and chlorinated dibenzo-p-dioxins and dibenzofurans. rsc.org These radicals can be generated through reactions with species like the hydroxyl radical. rsc.org

Furthermore, under thermal conditions, such as pyrolysis, 2,4,6-tribromophenol (B41969) has been shown to form brominated dibenzodioxins and dibenzofurans. nih.gov This suggests that this compound could potentially undergo similar transformations to form mixed halogenated dioxins and furans. The high-temperature, gas-phase reactions of 2,4,6-trichlorophenol are known to produce polychlorinated dibenzo-p-dioxins. researchgate.net

The biodegradation of chlorophenols often proceeds through dehalogenation. In the case of 2,4,6-trichlorophenol, the chlorine atoms are removed, leading to the formation of dichlorophenols, monochlorophenol, and finally phenol. frontiersin.org It is plausible that this compound could undergo a similar stepwise dehalogenation process under appropriate biological conditions.

Environmental Occurrence and Distribution Dynamics of 3 Bromo 2,4,6 Trichlorophenol

Anthropogenic Emissions and Environmental Release Pathways

Human-related activities are considered the principal sources of 3-Bromo-2,4,6-trichlorophenol found in the environment. Its release is often linked to industrial processes, water treatment, and its role as a chemical building block.

Industrial Effluents and Waste Streams

While direct evidence of this compound in industrial effluents is not extensively documented, the presence of its precursor, 2,4,6-trichlorophenol (B30397), in various waste streams suggests a potential for its formation and release. For instance, 2,4,6-trichlorophenol has been identified as a component of industrial and municipal waste. copernicus.org Landfill leachate, a complex mixture of chemicals seeping from waste disposal sites, has also been shown to contain 2,4,6-trichlorophenol. epa.govtelford.gov.ukillinois.govpleanala.ie The co-disposal of industrial and household wastes containing a wide array of chemicals, including solvents, paints, and cleaning agents, contributes to the diverse composition of leachate. researchgate.net

The textile industry is another potential, though less direct, source. While some guidelines for textile production restrict the intentional use of 2,4,6-trichlorophenol, it is listed as a substance to be monitored in textile processing. ut.ac.ircoop.ch Effluents from textile industries are known to contain a variety of organic compounds, including different types of phenols. ut.ac.ir Given the use of chlorine- and bromine-based chemicals in textile manufacturing, the potential for the formation of mixed halogenated phenols like this compound in waste streams exists.

Formation as Byproducts of Disinfection Processes

A significant and well-documented anthropogenic source of this compound is its formation as a disinfection byproduct (DBP) during water treatment. inchem.orgscbt.com The use of chlorine as a disinfectant in water and wastewater treatment is a widespread practice to eliminate pathogens. scbt.com However, chlorine can react with naturally occurring organic matter and inorganic ions, such as bromide, present in the water to form a variety of DBPs. inchem.orgresearchgate.net

When source waters contain bromide, the chlorination process can lead to the formation of brominated DBPs. nih.gov The presence of both bromide and organic precursors, such as phenol (B47542), can result in the formation of brominated and mixed bromo-chloro phenols, including this compound. The concentration and types of DBPs formed are influenced by several factors, including the concentration of natural organic matter, pH, temperature, and the specific disinfectants used. inchem.orgscbt.com

Role as Chemical Intermediates in Synthesis

While this compound itself is not widely cited as a primary industrial product, its structural analog, 2,4,6-trichlorophenol, is utilized as a chemical intermediate in the synthesis of other substances. nih.gov For example, it has been used in the production of higher chlorinated phenols like pentachlorophenol (B1679276), as well as in the manufacturing of fungicides, bactericides, and anti-mildew agents. nih.gov The synthesis and handling of 2,4,6-trichlorophenol could potentially lead to the formation of brominated derivatives like this compound if bromine is present in the reaction matrix or subsequent waste streams.

Natural Occurrence and Biogenic Production Mechanisms

Beyond anthropogenic sources, there is evidence to suggest that halogenated phenols can be produced through natural biological processes, although the specific biogenic formation of this compound is not yet definitively documented. A wide variety of marine organisms, including algae, sponges, and worms, are known to produce an array of halogenated organic compounds, including brominated and chlorinated phenols. acs.orgmdpi.com This natural production is often a defense mechanism against predators and pathogens. acs.org

The biosynthesis of these compounds is carried out by enzymes, such as haloperoxidases, which can catalyze the halogenation of organic molecules using halides from the environment. nih.govpnas.orgrsc.org These enzymes can incorporate both bromine and chlorine into phenolic structures, leading to the formation of mixed halogenated phenols. researchgate.net The existence of these enzymatic pathways in various organisms suggests a plausible, though unconfirmed, natural route for the formation of this compound in certain environments. For instance, some bacteria have been shown to transform chlorinated hydroquinone (B1673460) metabolites from fungi into chlorophenols. asm.org

Environmental Compartmentalization and Transport Mechanisms

The distribution of this compound in the environment is governed by its physical and chemical properties, which dictate its partitioning between air, water, soil, and sediment.

Atmospheric Transport and Deposition

Information specific to the atmospheric transport of this compound is limited; however, data on similar brominated phenols provide insights into its likely behavior. Brominated phenols are considered semi-volatile organic compounds. copernicus.orgepj-conferences.orgresearchgate.net In the atmosphere, such compounds can exist in both the vapor phase and adsorbed to particulate matter. inchem.orgscbt.com

Vapor-phase brominated phenols can be degraded by reactions with photochemically produced hydroxyl radicals. inchem.orgwho.int The atmospheric half-life for these reactions varies depending on the specific compound. For instance, the estimated atmospheric half-life for 2,4,6-tribromophenol (B41969) is between 20 and 40 days. inchem.orgwho.int

Compounds adsorbed to atmospheric particles can be removed from the atmosphere through wet deposition (rain and snow) and dry deposition (gravitational settling). inchem.orgscbt.com This deposition can lead to the contamination of soil and water bodies far from the original source. The long-range atmospheric transport of other persistent halogenated organic compounds has been well-documented, suggesting that semi-volatile compounds like this compound could also be subject to transport to remote regions. copernicus.orgepj-conferences.orgresearchgate.net

The following table summarizes the key findings regarding the environmental occurrence of this compound and related compounds.

Source/Process Compound(s) Key Findings References
Industrial Waste 2,4,6-TrichlorophenolDetected in industrial and municipal waste streams. copernicus.org
Landfill Leachate 2,4,6-TrichlorophenolFound in leachate from various landfill sites. epa.govtelford.gov.ukillinois.govpleanala.ie
Textile Industry 2,4,6-TrichlorophenolMonitored substance in textile processing. ut.ac.ircoop.ch
Water Disinfection This compoundForms as a disinfection byproduct during chlorination of water containing bromide. inchem.orgscbt.comnih.gov
Chemical Synthesis 2,4,6-TrichlorophenolUsed as an intermediate in the production of other chemicals. nih.gov
Biogenic Production Brominated/Chlorinated PhenolsProduced by marine organisms and microorganisms via enzymatic processes. researchgate.netnih.govacs.orgmdpi.compnas.orgrsc.orgasm.org
Atmospheric Fate Brominated PhenolsUndergo degradation by hydroxyl radicals and are removed by wet/dry deposition. inchem.orgscbt.comwho.int

Aquatic System Distribution and Mobility

Detailed research on the distribution and mobility of this compound in aquatic environments is not available in the reviewed scientific literature. Consequently, there are no reported data on its detection in surface waters, groundwater, or marine environments. Information regarding its potential for transport, partitioning between water and suspended solids, or its persistence in the aqueous phase is currently undocumented for this specific compound.

Soil and Sediment Adsorption-Desorption Dynamics

There is a lack of specific studies investigating the adsorption and desorption dynamics of this compound in soil and sediment. As a result, key parameters that govern its fate in terrestrial and benthic environments, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and sediment-water partitioning coefficient (Kd), have not been determined for this compound. Research on its potential for leaching through the soil profile, its binding affinity to different soil and sediment types, and the hysteresis of its desorption processes has not been published.

Environmental Occurrence and Distribution

Presence in Aquatic Systems

Halogenated phenols, including brominated and chlorinated species, have been detected in various aquatic environments. Studies have shown the presence of compounds like 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969) in seawater. researchgate.net In riverine waters, a mix of chlorophenols and bromophenols has been identified, with concentrations often being higher near industrial complexes. researchgate.net The formation of brominated phenols can also be associated with the chlorination processes at facilities like nuclear power plants. researchgate.net For instance, 2,4,6-trichlorophenol (B30397) has been detected in surface water samples, with concentrations varying geographically. iarc.fr

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Detection in Soil and Sediment

The distribution of halogenated phenols in soil and sediment is influenced by their physicochemical properties, such as their tendency to adsorb to organic matter. tpsgc-pwgsc.gc.ca Sediments in both marine and riverine environments have been found to contain chlorophenols and bromophenols. researchgate.net Marine sediments have shown higher concentrations of bromophenols compared to chlorophenols. researchgate.net In some cases, specific chlorophenols like 2,4,6-trichlorophenol have been found in nearly all river and marine sediment samples analyzed in certain regions, indicating its ubiquitous nature as an environmental contaminant. nih.gov However, detection limits of analytical methods can influence the reported presence of these compounds in sediment samples. nih.govcdc.gov

Environmental Transformation and Degradation Pathways of 3 Bromo 2,4,6 Trichlorophenol

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological processes such as light (photodegradation) and water (hydrolysis).

Photochemical Degradation Mechanisms under Various Light Regimes

A comprehensive search of scientific databases reveals a lack of specific studies on the photochemical degradation of 3-Bromo-2,4,6-trichlorophenol. While research exists on the photolysis of related compounds, such as 2,4,6-trichlorophenol (B30397), which can degrade under UV irradiation to form intermediates like 2,6-dichloro-1,4-benzoquinone, no dedicated research detailing the mechanisms, intermediate products, or degradation kinetics for this compound under various light regimes has been identified. researchgate.netresearchgate.net

Hydrolytic and Oxidative Chemical Transformation Kinetics

There is no specific information available in the reviewed literature concerning the hydrolytic or oxidative chemical transformation kinetics of this compound. Hydrolysis is not generally a significant degradation pathway for chlorophenols under typical environmental pH conditions. lgcstandards.com Studies on the oxidation of similar compounds, for example by manganese oxides, have been conducted, but data explicitly for this compound, including reaction rates and transformation products, are not available.

Biotic Degradation Processes

Biotic degradation is the breakdown of organic matter by microorganisms such as bacteria and fungi.

Microbial Biodegradation Pathways and Enzyme Systems

No studies have been identified that specifically isolate and characterize microbial strains capable of utilizing this compound as a sole source of carbon and energy. Research on related halogenated phenols suggests that the number and position of halogen substituents significantly influence biodegradability. frontiersin.org However, without direct experimental evidence, the specific enzymes and metabolic pathways for this compound remain unelucidated.

Aerobic Degradation Routes and Intermediates (e.g., Chlorocatechol Pathway)

There is a lack of research on the aerobic biodegradation of this compound. For the closely related compound 2,4,6-trichlorophenol, aerobic degradation often proceeds through a pathway involving initial hydroxylation to form a chlorocatechol, followed by ring cleavage. pjoes.comresearchgate.netnih.gov However, it has not been documented whether this compound follows a similar aerobic pathway or what the specific intermediates would be. One study on Ochrobactrum sp. strain TB01, which degrades 2,4,6-tribromophenol (B41969), noted that the strain could also partially degrade 2,4,6-trichlorophenol, but the mixed halogenated compound was not tested. tandfonline.com

Anaerobic Reductive Dehalogenation and Dechlorination Studies

Specific studies on the anaerobic reductive dehalogenation or dechlorination of this compound are not present in the available scientific literature. Anaerobic degradation of highly halogenated phenols typically begins with reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom. This process has been observed for 2,4,6-trichlorophenol in various anaerobic environments, including river sediments and sequencing batch reactors. frontiersin.orgmdpi.com These processes often lead to the formation of less chlorinated phenols, which can then be further degraded. frontiersin.org However, the specific sequence of dehalogenation (i.e., whether bromine or chlorine is preferentially removed), the microorganisms involved, and the resulting intermediates for this compound have not been investigated.

Fungal and Bacterial Co-metabolism and Methylation Studies

The microbial degradation of halogenated phenols, including this compound, is a key process in their environmental fate. Both fungi and bacteria have been shown to metabolize these compounds through various pathways, including co-metabolism and methylation.

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants. For instance, the fungus Coriolus versicolor has been shown to oxidize 2,4,6-trichlorophenol (2,4,6-TCP), a structurally similar compound to this compound. nih.gov The primary products of this oxidation are 3,5-dichlorocatechol (B76880), 2,6-dichloro-1,4-benzoquinone, and 2,6-dichloro-1,4-hydroquinone, along with oligo- and polymeric compounds. nih.gov Another significant fungal transformation is O-methylation. Several fungal species, including Penicillium spp., Aspergillus spp., and Trichoderma spp., can convert 2,4,6-TCP to its methylated derivative, 2,4,6-trichloroanisole (B165457) (2,4,6-TCA). maxapress.comresearchgate.net This process is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov While this can be a detoxification mechanism, the resulting anisoles can cause taste and odor problems in drinking water. researchgate.net

Bacterial degradation of halogenated phenols occurs under both aerobic and anaerobic conditions. researchgate.net Under aerobic conditions, bacteria can convert brominated phenols to catechol derivatives, which are then further degraded. researchgate.net For example, the bacterium Ochrobactrum sp. strain TB01 can utilize 2,4,6-tribromophenol (2,4,6-TBP) as its sole carbon and energy source, degrading it to phenol (B47542) through sequential reductive debromination. tandfonline.com This strain was also capable of degrading 2,4,6-TCP. tandfonline.com

Anaerobic degradation often proceeds via reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. researchgate.net For instance, anaerobic bacteria isolated from estuarine sediments have been shown to reductively dehalogenate 2,4,6-TBP to phenol. who.int The rate and extent of degradation can be influenced by the number and position of halogen substituents. researchgate.net Some studies have observed that an increase in the number of bromine atoms in bromophenols is positively correlated with their biodegradation efficacy under certain anaerobic conditions. researchgate.net

Co-metabolism, where the degradation of a compound occurs in the presence of a primary substrate, is a crucial process for the breakdown of recalcitrant compounds like this compound. The addition of easily degradable carbon sources, such as glucose, acetate, or sucrose, has been shown to enhance the biodegradation of 2,4,6-TCP by activated sludge. nih.govnih.govresearchgate.net The type of co-substrate can influence the microbial community structure and the degradation efficiency. nih.govresearchgate.net For example, in one study, glucose-fed aerobic granules exhibited a higher specific degradation rate for 2,4,6-TCP compared to acetate-fed granules. nih.gov

Table 1: Microbial Transformation of Halogenated Phenols

Microorganism Type Transformation Process Substrate(s) Key Findings
Fungi (Coriolus versicolor) Oxidation 2,4,6-Trichlorophenol Produced 3,5-dichlorocatechol and 2,6-dichloro-1,4-benzoquinone/hydroquinone (B1673460). nih.gov
Fungi (Trichoderma longibrachiatum) O-methylation 2,4,6-Trichlorophenol Catalyzed by an inducible S-adenosyl-l-methionine (SAM)-dependent methyltransferase. nih.gov
Bacteria (Ochrobactrum sp. strain TB01) Reductive Debromination 2,4,6-Tribromophenol, 2,4,6-Trichlorophenol Degraded 2,4,6-TBP to phenol via 2,4-dibromophenol (B41371) and 2-bromophenol. tandfonline.com
Anaerobic Bacteria Reductive Dehalogenation 2,4,6-Tribromophenol Capable of dehalogenating 2,4,6-TBP to phenol. who.int

Phyto-degradation and Plant-Mediated Transformation Processes

Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for halogenated phenols. Plants can take up these compounds from soil and water and transform them through various metabolic processes.

The uptake of halogenated phenols by plants is influenced by the compound's chemical properties and the plant species. researchgate.net Studies with the aquatic plant Lemna minor (duckweed) have shown that it can rapidly take up various halogenated phenols from water. researchgate.net The rate of uptake appears to be dependent on the position of the halogen substituents rather than the type or number of halogens. researchgate.net

Once inside the plant, halogenated phenols can undergo several transformation processes. A primary metabolic pathway is conjugation, where the phenol is linked to sugars or amino acids. acs.org For example, in carrot cells, 2,4-dibromophenol was transformed into four saccharide conjugates and three amino acid conjugates. acs.org This process is often catalyzed by enzymes like UDP-glucosyltransferases (UGTs). nih.gov Overexpression of a poplar UGT in transgenic Arabidopsis significantly enhanced its tolerance to and removal of 2,4,5-TCP and 2,4,6-TCP from the growth media. nih.gov These conjugates are typically stored in vacuoles or incorporated into the cell wall. researchgate.net

Plants can also metabolize halogenated hydrocarbons through oxidation, a reaction often catalyzed by cytochrome P450 enzymes. nih.gov Transgenic tobacco plants containing the mammalian cytochrome P450 2E1 enzyme showed a dramatically enhanced metabolism of trichloroethylene (B50587) (TCE) and an increased uptake and debromination of ethylene (B1197577) dibromide. nih.gov While direct evidence for this compound is limited, the metabolic pathways observed for other halogenated phenols and hydrocarbons suggest that similar degradation mechanisms could occur.

Table 2: Plant-Mediated Transformation of Halogenated Phenols

Plant Species Compound(s) Transformation Process Key Findings
Lemna minor (Duckweed) Halogenated Phenols Uptake Uptake rate was affected by the position of halogen substituents. researchgate.net
Carrot (Daucus carota) 2,4-Dibromophenol Conjugation Formed saccharide and amino acid conjugates. acs.org
Transgenic Arabidopsis 2,4,5-TCP, 2,4,6-TCP Glucosyl Conjugation Overexpression of a poplar UGT enhanced tolerance and removal. nih.gov
Willow (Salix viminalis) Phenol Uptake and Metabolism Efficiently removed and degraded phenol at concentrations below 250 mg/L. oup.com

Influence of Environmental Factors on Degradation Efficacy

The efficiency of microbial and plant-mediated degradation of this compound is significantly influenced by various environmental factors.

The pH of the environment can affect the chemical form of phenolic compounds and the activity of microbial enzymes involved in their degradation. Phenols are weak acids, and their dissociation is pH-dependent. epa.gov The toxicity of some chlorophenols to fungi has been observed to decrease as the degree of dissociation increases with higher pH. epa.gov

For microbial degradation, the optimal pH for the enzymes involved is a critical factor. For example, a laccase from the fungus Coriolus versicolor, which can oxidize 2,4,6-TCP, showed increased resistance to unfavorable alkaline pH when immobilized. nih.gov An S-adenosyl-l-methionine (SAM)-dependent methyltransferase from Trichoderma longibrachiatum, involved in the formation of 2,4,6-trichloroanisole from 2,4,6-TCP, has an optimal pH range of 8.2 to 8.5. nih.gov Studies on the photocatalytic degradation of 2,4,6-TCP have also shown that pH can control the distribution of degradation products. researchgate.net Similarly, the formation of bromophenols during water chlorination is influenced by pH, which affects the reaction rates. researchgate.net

Temperature is a key factor influencing the rate of microbial metabolism and, consequently, the degradation of organic pollutants. Generally, an increase in temperature, up to an optimal point, enhances microbial activity and degradation rates.

Studies on the degradation of 2,3,4,6-tetrachlorophenol (B30399) by different bacterial strains showed that some isolates could degrade the compound more effectively at lower temperatures (8°C) than at room temperature, indicating adaptation to colder environments. nih.gov For the fungal enzyme chlorophenol O-methyltransferase from Trichoderma longibrachiatum, the optimal temperature for activity was found to be 28°C. nih.gov A study on the degradation of 2,4,6-TCP in an activated sludge system investigated a temperature range of 10°C to 40°C, with 28°C being one of the tested temperatures. mdpi.com

The presence of other organic compounds can significantly impact the degradation of this compound. As mentioned in section 5.2.1.3, co-metabolism is a vital process for the breakdown of this compound.

The concentration of halogen ions, such as bromide (Br⁻) and chloride (Cl⁻), in the environment can influence the microbial metabolism of halogenated compounds.

High concentrations of chloride ions can be inhibitory to microbial activity. A study on the degradation of 2,4,6-TCP by activated sludge found that the process was significantly inhibited when the chloride ion concentration reached 5.4 g/L. mdpi.com However, the chloride ions generated from the dechlorination of 2,4,6-TCP under the experimental conditions did not reach inhibitory levels. mdpi.com

The relative concentrations of bromide and chloride ions can also affect the formation of halogenated byproducts during water treatment processes like chlorination. The presence of bromide can lead to the formation of brominated phenols, as hypochlorous acid can oxidize bromide to hypobromous acid, which then reacts with phenols. researchgate.net The second-order rate constants for the bromination of phenols are significantly higher than for chlorination, favoring the formation of brominated compounds when bromide is present. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
2,3,4,6-tetrachlorophenol
2,4,5-Trichlorophenol (B144370)
2,4,6-trichloroanisole
2,4,6-Trichlorophenol
2,4-dibromophenol
2,6-dichloro-1,4-benzoquinone
2,6-dichloro-1,4-hydroquinone
3,5-dichlorocatechol
This compound
Acetate
Ethylene dibromide
Glucose
Phenol
Starch
Sucrose

Bioaccumulation and Ecological Transfer Within Environmental Compartments Excluding Human Exposure

Bioaccumulation Potential in Aquatic Organisms (e.g., Fish, Invertebrates)

The potential for 3-Bromo-2,4,6-trichlorophenol to bioaccumulate in aquatic organisms is a key consideration for its environmental risk assessment. Bioaccumulation refers to the uptake and retention of a chemical by an organism from all sources, including water, food, and sediment. A key metric used to quantify this potential is the bioconcentration factor (BCF), which measures the accumulation of a waterborne chemical in an organism.

The bioaccumulation potential of halogenated phenols is often related to their lipophilicity, commonly expressed as the octanol-water partition coefficient (Log Kow). While a specific Log Kow for this compound is not cited in the available literature, a related compound, 6-Bromo-2,4,5-trichlorophenol, has a LogP value of 4.25, indicating high lipid solubility and a corresponding potential for bioaccumulation. For another analogue, 2,4,6-tribromophenol (B41969), predicted BCFs are around 120, and measured BCFs are reported to be similar to this predicted value. who.int

The following table summarizes the available bioconcentration data for 2,4,6-trichlorophenol (B30397) and related compounds to provide context for the potential bioaccumulation of this compound.

CompoundOrganismBioconcentration Factor (BCF)Data Type
2,4,6-Trichlorophenol-330Screening Value srs.gov
2,4,5-Trichlorophenol (B144370)Fathead Minnow~1800Measured
2,4,6-Tribromophenol-~120Predicted/Measured who.int

This table is based on available data for 2,4,6-trichlorophenol and its analogs to infer the potential bioaccumulation of this compound. The data for 2,4,6-Trichlorophenol is a screening value and may not represent the results of a definitive bioaccumulation study.

Bioaccumulation in Terrestrial Organisms (e.g., Earthworms)

The accumulation of this compound in terrestrial organisms, such as earthworms, is an important pathway for its entry into terrestrial food webs. Earthworms can accumulate contaminants from the soil, making them a key indicator species for soil pollution.

Direct studies on the bioaccumulation of this compound in earthworms were not found in the reviewed literature. However, research on the closely related compound, 2,4,6-tribromophenol, provides valuable insights. In a study investigating the persistence and bioaccumulation of several brominated flame retardants in soil, 2,4,6-tribromophenol was found to degrade quickly in both aerobic and anaerobic soil conditions. The study also examined bioaccumulation in the earthworm Eisenia fetida and found that while other tested brominated compounds showed high bioaccumulation, this was not the case for 2,4,6-tribromophenol, likely due to its rapid degradation.

This suggests that the bioaccumulation potential of this compound in earthworms may be limited by its persistence in the soil environment.

Ecotoxicological Assessments and Ecological Impact of 3 Bromo 2,4,6 Trichlorophenol

Acute and Chronic Toxicity to Non-human Aquatic Organisms

The release of halogenated phenols into aquatic environments is a significant concern due to their potential for persistence, bioaccumulation, and toxicity to aquatic life. scribd.com

Specific studies on the effects of 3-Bromo-2,4,6-trichlorophenol on algae could not be identified. However, research on the analog 2,4,6-tribromophenol (B41969) (TBP) indicates its toxicity to microalgae. For instance, 72-hour EC50 values (the concentration causing a 50% effect) for TBP in microalgae have been reported to range from 0.4 to 1.6 mg/L.

Interactive Data Table: Algal Toxicity of 2,4,6-Tribromophenol (TBP)

Test OrganismEndpointDurationEC50 (mg/L)
MicroalgaeGrowth Inhibition72 hours0.4 - 1.6

Direct data on the toxicity of this compound to invertebrates like Daphnia magna are not available. However, studies on its analogs provide insight into its potential effects. For 2,4,6-trichlorophenol (B30397) (TCP), a study on Daphnia magna determined its toxicity relative to other chlorophenols, finding it to be less acutely toxic than pentachlorophenol (B1679276) but more so than 2,4-dichlorophenol (B122985). In combined toxicity studies, the presence of TCP with other chlorophenols showed synergistic effects, meaning the toxicity of the mixture was greater than the sum of its individual components.

For 2,4,6-tribromophenol (TBP), 48-hour LC50/EC50 values in daphnids range from 0.3 to 5.5 mg/L. Chronic studies on daphnid reproduction over 21 days established a No-Observed-Effect Concentration (NOEC) of 0.1 mg/L for TBP.

Interactive Data Table: Invertebrate Toxicity of 2,4,6-Trichlorophenol (TCP) and 2,4,6-Tribromophenol (TBP)

CompoundTest OrganismEndpointDurationValue (mg/L)
2,4,6-Trichlorophenol (TCP)Daphnia magnaAcute Toxicity Ranking-PCP > 2,4-DCP > 2,4,6-TCP
2,4,6-Tribromophenol (TBP)DaphnidsAcute LC50/EC5048 hours0.3 - 5.5
2,4,6-Tribromophenol (TBP)DaphnidsChronic Reproduction NOEC21 days0.1

Specific toxicological data for this compound in fish is not documented in the available literature. However, its analog 2,4,6-trichlorophenol (TCP) is known to be toxic to fish. It is classified as a persistent and high-priority contaminant by the United States Environmental Protection Agency (US EPA) due to its high toxicity. Studies on the walking catfish (Clarias batrachus) exposed to sublethal concentrations of TCP showed significant negative impacts on hematological and biochemical parameters, as well as on growth and reproductive hormones. Behavioral changes, including hyperexcitability and excess mucus secretion, were also observed.

For 2,4,6-tribromophenol (TBP), 96-hour LC50 values in fish range from 0.2 to 6.8 mg/L. Subchronic exposure of Nile tilapia (Oreochromis niloticus) to TBP was found to affect the hepatosomatic index and induce the expression of vitellogenin, indicating potential endocrine-disrupting effects.

Interactive Data Table: Fish Toxicity of 2,4,6-Trichlorophenol (TCP) and 2,4,6-Tribromophenol (TBP)

CompoundTest OrganismEndpointDurationValue (mg/L)
2,4,6-Trichlorophenol (TCP)Clarias batrachus96-hour LC5096 hours7.04
2,4,6-Tribromophenol (TBP)Fish (general)96-hour LC5096 hours0.2 - 6.8

Invertebrate (e.g., Daphnia) Survival and Reproduction

Impacts on Environmental Microbial Communities and Biogeochemical Cycles

There is no specific research available on the impact of this compound on environmental microbial communities and biogeochemical cycles. However, studies on 2,4,6-trichlorophenol (TCP) indicate that it can be degraded by certain microbial communities, particularly in marine environments. For example, some marine organohalide-respiring bacteria can dechlorinate TCP to 2,4-dichlorophenol and subsequently to 4-chlorophenol. The presence of such halogenated compounds can shape microbial community structures, favoring organisms capable of their degradation. The degradation process is a form of bioremediation that can influence local biogeochemical cycles, particularly those of carbon and halogens. The efficiency of this degradation can be affected by environmental factors such as the presence of other compounds like sulfates. Given its structural similarity, this compound might undergo similar microbial degradation processes, although the presence of a bromine atom could influence the specific pathways and rates of transformation.

Sublethal Effects on Non-human Animal Models and Ecosystem Health

Direct studies on the sublethal effects of this compound in non-human animal models are absent from the available literature. Research on 2,4,6-trichlorophenol (TCP) in rats has been conducted to evaluate its reproductive toxicity. In these studies, high doses of TCP led to maternal toxicity, such as decreased weight gain, but did not significantly affect litter sizes or pup survival. A decrease in birth weight was observed at higher doses, but this effect was transient. These findings suggest that the reproductive processes in rats may not be the primary target for TCP toxicity.

Theoretical and Computational Chemistry Studies on 3 Bromo 2,4,6 Trichlorophenol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure and reactivity of 3-Bromo-2,4,6-trichlorophenol. These studies are foundational for understanding its behavior in various chemical and biological processes.

The geometry of the this compound molecule is optimized using computational methods to determine its most stable conformation. The presence of both bromine and chlorine atoms on the phenol (B47542) ring influences its electronic properties. The electron-withdrawing nature of the halogen atoms significantly impacts the electron density distribution across the aromatic ring and the acidity of the hydroxyl group. researchgate.net Intramolecular hydrogen bonding between the hydroxyl group and the ortho-chlorine atom is a key factor affecting the stability and structure of the molecule. researchgate.net

Key quantum chemical descriptors are calculated to quantify the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical reactivity and stability. scholarsresearchlibrary.com For halogenated phenols, these parameters are essential for predicting their susceptibility to oxidative degradation and their interaction with biological macromolecules. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for Halogenated Phenols Illustrative data based on general trends for halogenated phenols.

Compound EHOMO (eV) ELUMO (eV) ΔE (eV) Dipole Moment (Debye)
2,4,6-Trichlorophenol (B30397) -6.5 -1.2 5.3 1.8
2,4,6-Tribromophenol (B41969) -6.3 -1.5 4.8 1.7

| This compound (Estimated) | -6.4 | -1.3 | 5.1 | ~2.0 |

Note: The values for this compound are estimated based on the trends observed for other halogenated phenols. Actual values would require specific DFT calculations.

The reactivity of the O-H bond in bromochlorophenols is influenced by the degree and pattern of halogenation. rsc.org The formation of a phenoxy radical, a critical step in many degradation and toxic mechanisms, is a primary focus of these investigations. rsc.orgacs.org Quantum chemical studies can model the bond dissociation energy of the O-H bond to predict the ease of phenoxy radical formation.

Molecular Modeling of Environmental Fate and Transport Processes

Molecular modeling is employed to predict the environmental distribution of this compound. Key physicochemical properties that govern its fate and transport, such as the octanol-water partition coefficient (Kow) and soil sorption coefficient (Koc), can be estimated using quantitative structure-property relationship (QSPR) models.

The lipophilicity of a compound, often expressed as log Kow (or log P), is a critical parameter for assessing its potential for bioaccumulation. For halogenated phenols, lipophilicity generally increases with the degree of halogenation. who.int The presence of both bromine and chlorine in this compound would result in a high log P value, suggesting a tendency to partition into organic matter and fatty tissues.

Fugacity models, such as the Mackay Level III model, can be used to predict the environmental compartment into which the chemical is most likely to partition (air, water, soil, or sediment). who.int For halogenated phenols, release into water often leads to significant partitioning to sediment, while release to air results in deposition onto soil. who.int

Table 2: Predicted Environmental Fate Properties Illustrative data based on models like EPIWIN and general trends.

Property Predicted Value Significance
log Kow ~4.5 High potential for bioaccumulation
Water Solubility Low Tends to adsorb to particulate matter
Vapor Pressure Low Low volatility from water surfaces
Henry's Law Constant Low Not expected to be an important fate process

These models help in assessing the persistence and potential exposure pathways of this compound in the environment.

Prediction of Degradation Pathways and Metabolite Structures

Computational chemistry plays a vital role in elucidating the degradation pathways of this compound. Halogenated phenols can be degraded through various processes, including microbial action and advanced oxidation processes (AOPs). rsc.orgnih.gov

Theoretical studies on the reaction of halogenated phenols with hydroxyl (•OH) radicals, which are key oxidants in AOPs and atmospheric chemistry, show that the reaction can proceed via two main mechanisms: hydrogen atom abstraction from the hydroxyl group or •OH addition to the aromatic ring. rsc.org For many halogenated phenols, the •OH-addition channels are found to be more favorable. rsc.org The specific positions of bromine and chlorine atoms on the ring of this compound will direct the initial sites of radical attack.

The degradation of similar compounds like 2,4,6-trichlorophenol (2,4,6-TCP) has been shown to proceed through the formation of chlorinated catechols, followed by ring cleavage. nih.gov It is plausible that the degradation of this compound would follow a similar pathway, leading to the formation of brominated and chlorinated catechols and subsequent ring-opened products. Computational models can predict the structures of these intermediate metabolites and the energetics of the reaction steps, helping to construct a complete degradation map. For instance, the chlorination of phenols can lead to the formation of α,β-unsaturated dicarbonyl ring cleavage products. acs.org

In biological systems, enzymes like peroxidases can catalyze the oxidation of halogenated phenols. nih.govdntb.gov.ua Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the interaction of this compound with the active site of such enzymes, predicting its bioremediation potential. nih.gov

Structure-Activity Relationship (SAR) Derivations for Ecotoxicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity, such as toxicity. scholarsresearchlibrary.comdiva-portal.org For halogenated phenols, QSARs are extensively used to predict their ecotoxicity towards various organisms like fish, daphnia, and algae. diva-portal.orgeuropa.eu

The toxicity of halogenated phenols is often linked to their ability to act as uncouplers of oxidative phosphorylation, a mechanism related to their lipophilicity and acidity (pKa). The general QSAR for this "narcosis type II" or polar narcosis mechanism often includes descriptors like log P and pKa. europa.eu

For a more refined prediction, quantum chemical descriptors are incorporated into QSAR models. scholarsresearchlibrary.comnih.gov These can include EHOMO, ELUMO, and various charge distributions on the atoms. A QSAR study on the developmental toxicity of halogenated DBPs to a marine polychaete found that a model including log P, pKa, ELUMO, and EHOMO could effectively predict toxicity. nih.gov The electron-withdrawing effects of the halogens in this compound enhance its acidity and electrophilicity, which are expected to contribute significantly to its toxicity.

Table 3: Key Descriptors for QSAR Models of Halogenated Phenol Ecotoxicity

Descriptor Type Example Descriptor Role in Toxicity
Physicochemical log P (Octanol-Water Partition Coefficient) Governs transport to the site of action and membrane disruption.
Physicochemical pKa (Acid Dissociation Constant) Influences the degree of ionization, affecting membrane transport and interaction with polar sites.
Electronic ELUMO (Lowest Unoccupied Molecular Orbital Energy) Relates to the compound's ability to accept electrons, indicating reactivity with nucleophilic biological sites.

By developing QSAR models that include compounds like this compound, it is possible to predict its ecotoxicological risk without extensive animal testing, contributing to a more efficient and ethical approach to environmental hazard assessment.

Environmental Remediation Strategies for 3 Bromo 2,4,6 Trichlorophenol Contamination Research Focus

Adsorption-Based Technologies and Novel Sorbent Development

Adsorption is a widely used method for removing pollutants from water due to its cost-effectiveness, simple operation, and high efficiency. mdpi.com The process involves the transfer of pollutants from the aqueous phase to the surface of a solid adsorbent. mdpi.com

For halogenated phenols like 3-Bromo-2,4,6-trichlorophenol, activated carbon is a common adsorbent. ncsu.eduresearchgate.net Studies have shown that activated carbon derived from materials like nut shells can effectively remove 2,4,6-trichlorophenol (B30397) (a structurally similar compound) from water, with removal efficiencies reaching over 90% under optimal conditions. ncsu.edu The adsorption process is influenced by factors such as adsorbent dosage, contact time, temperature, and pH. ncsu.eduroyalsocietypublishing.org The kinetics of adsorption often follow a pseudo-second-order model, and the equilibrium data can be described by the Freundlich isotherm model. ncsu.eduresearchgate.net

Research into novel sorbents aims to improve adsorption capacity and efficiency. Materials that have been investigated include:

Modified Silica (B1680970): Amino-modified ordered mesoporous silica (APS-MCM-41) has shown significant adsorption for chlorophenols. researchgate.net

Chitosan: This biopolymer has advantages such as chemical stability and high reactivity due to its amino and hydroxyl groups. mdpi.com

Zeolites and Clays: These are abundant and inexpensive natural adsorbents. mdpi.com

Bio-based Activated Carbons: Activated carbons produced from agricultural wastes like sunflower husks and coffee endocarp have demonstrated potential for phenol (B47542) removal. mdpi.com

The effectiveness of these sorbents is often related to their surface area and porosity. mdpi.com Chemical modifications can enhance these properties and improve adsorption capacity. mdpi.commdpi.com

Below is a table summarizing the adsorption capacities of various adsorbents for phenolic compounds.

AdsorbentTarget PollutantMaximum Adsorption Capacity (mg/g)Reference
Nut Shell Activated Carbon2,4,6-Trichlorophenol- ncsu.edu
Coconut Shell Activated CarbonPentachlorophenol (B1679276) (PCP) and Trichlorophenol (TCP)- researchgate.net
Activated Carbon (G733WT)Phenol190 mdpi.com
Chitosan-based adsorbentPhenol50.5 mdpi.com

Advanced Oxidation Processes (AOPs) for Enhanced Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

Photocatalytic Oxidation Mechanisms and Catalyst Design

Photocatalytic oxidation involves the use of a semiconductor photocatalyst and a light source (like UV or solar light) to generate highly reactive species that degrade pollutants. beilstein-journals.orgacs.org When the photocatalyst absorbs light with energy greater than its band gap, electron-hole pairs are generated. These can react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which then attack the pollutant molecules. mdpi.com

Several catalysts have been studied for the degradation of halogenated phenols:

Titanium Dioxide (TiO2): Widely used due to its efficiency, stability, and low cost. mdpi.comqut.edu.au Degussa P-25, a mix of anatase and rutile TiO2, is a common benchmark. qut.edu.au

Zinc Oxide (ZnO): Another effective photocatalyst. qut.edu.au

Magnetite (Fe3O4): A low-cost and environmentally friendly option that has shown high efficiency in degrading halogenated aromatic pollutants. beilstein-journals.orgnih.gov

Bismuth Oxyhalides (BiOX): Bismuth oxybromide (BiOBr) is a semiconductor with a suitable band gap for solar light illumination. acs.org

Composite Materials: Combining different semiconductors, such as in a BiOBr/ZnO/WO3 nanocomposite, can enhance photocatalytic activity by improving charge separation. acs.org MgO–MgFe2O4 derived from layered double hydroxides has also shown high degradation efficiency for 2,4,6-trichlorophenol. mdpi.com

The efficiency of photocatalytic degradation depends on various factors, including pH, catalyst loading, light intensity, and the presence of other substances in the water. qut.edu.au For instance, the degradation of 2,4,6-trichlorophenol using MgO–MgFe2O4 reached up to 93% with 82% mineralization. mdpi.com Similarly, ZnxCd1-xS solid solutions have demonstrated over 95% degradation of 2,4,6-trichlorophenol under solar light. scirp.org

Electrochemical Degradation Approaches

Electrochemical degradation is another AOP that can be used to treat water contaminated with halogenated phenols. These methods involve the generation of reactive species at the surface of electrodes to oxidize the pollutants.

One study investigated the degradation of 2,4,6-trichlorophenol using a process that combined zero-valent copper reduction with a UVC/H2O2 process. nih.gov The UVC/H2O2 process alone achieved complete degradation of the compound. nih.gov However, coupling it with the pre-reductive step using zero-valent copper intensified the mineralization of the contaminant. nih.gov This was attributed to a synergistic effect where copper ions leached during the reduction step acted as a catalyst in a photo-Fenton-like process, providing an additional pathway for generating hydroxyl radicals. nih.gov This combined approach was effective even in tap water, indicating its potential for practical applications. nih.gov

Another approach involves the use of zero-valent iron (ZVI) to activate peroxides like peroxymonosulfate (B1194676) (PMS), hydrogen peroxide (H2O2), and peroxydisulfate (B1198043) (PS). nih.gov A study comparing these systems for the degradation of 2,4,6-trichlorophenol found that the degradation efficiency was in the order of H2O2 ≥ PMS > PS. nih.gov The process was highly dependent on pH, with optimal degradation occurring at an acidic pH of 3.2. nih.gov

Bioremediation Techniques and Bioaugmentation Strategies

Bioremediation utilizes microorganisms to break down environmental pollutants. For halogenated compounds like this compound, this can be a cost-effective and environmentally friendly remediation strategy. nih.gov

The biodegradation of these compounds can occur through both reductive and oxidative pathways. nih.gov Highly halogenated compounds often first undergo reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, making the molecule less toxic and more amenable to further degradation. nih.govnih.gov

The white-rot fungus Phanerochaete chrysosporium has been shown to mineralize 2,4,6-trichlorophenol. nih.govresearchgate.net The degradation pathway involves an initial oxidative dechlorination, followed by a series of reductive dechlorination and hydroxylation steps, ultimately leading to ring cleavage. nih.gov

Bioaugmentation is a specific bioremediation strategy that involves the introduction of specific microbial strains or consortia with desired degradation capabilities to a contaminated site. rsc.org This is particularly useful when the indigenous microbial population is unable to degrade the pollutants effectively. rsc.org For example, the bacterium Desulfitobacterium frappieri strain TCP-A has been isolated from an enrichment culture and shown to dehalogenate 2,4,6-trichlorophenol. researchgate.net

Another approach involves immobilizing enzymes from microorganisms. Extracellular enzymes from white rot fungi have been immobilized on sodium alginate/hydroxyapatite/chitosan microspheres to degrade 2,4,6-trichlorophenol in both water and soil. nih.gov The immobilized enzymes showed a remarkable 94.7% removal rate for 160 mg/L of 2,4,6-TCP under optimal conditions. nih.gov

The following table presents data on the efficiency of bioremediation techniques for 2,4,6-trichlorophenol.

Bioremediation TechniqueMicroorganism/EnzymeRemoval EfficiencyConditionsReference
Immobilized Extracellular EnzymesWhite Rot Fungi94.7%160 mg/L 2,4,6-TCP, pH 5, 24 h nih.gov
Immobilized Extracellular EnzymesWhite Rot Fungi72.9%In soil, 24 h nih.gov
Free Extracellular EnzymesWhite Rot Fungi62.1%160 mg/L 2,4,6-TCP, optimal nih.gov

Mechanochemical Degradation Methods

Mechanochemical degradation is an emerging technology that uses mechanical energy, typically through ball milling, to induce chemical reactions for the destruction of pollutants. dergipark.org.trdntb.gov.ua This solvent-free approach is considered an environmentally friendly process. dergipark.org.tr

Research has demonstrated the effectiveness of mechanochemical methods for degrading halogenated organic compounds. In this process, the target compound is milled with a reagent, such as calcium oxide (CaO). researchgate.net The mechanical forces generated during milling can break chemical bonds and promote reactions that lead to the degradation of the pollutant.

A study on the mechanochemical degradation of 2,4,6-trichlorophenol using CaO as an additive in a ball mill showed a degradation rate of 99.0% after 6 hours of milling. researchgate.net The degradation process is thought to occur through a multi-step pathway. researchgate.net Similarly, the degradation of 4-bromochlorobenzene with CaO by ball milling resulted in nearly 100% degradation after 2 hours. bibliotekanauki.pl The process involves dehalogenation and the transformation of the CaO into calcium halides. bibliotekanauki.pl

Research Gaps and Future Directions in 3 Bromo 2,4,6 Trichlorophenol Studies

Elucidation of Novel and Undiscovered Transformation Pathways

Current understanding of the environmental fate of 3-Bromo-2,4,6-trichlorophenol is largely centered on established degradation pathways such as oxidative dechlorination. For instance, the fungus Phanerochaete chrysosporium is known to oxidize this compound to 2,6-dichloro-1,4-benzoquinone. researchgate.net However, the full spectrum of its transformation under diverse environmental conditions remains incomplete.

A significant research gap exists in identifying and characterizing novel biotic and abiotic transformation pathways. Future research should focus on:

Anaerobic Degradation: While some studies have touched upon anaerobic processes for related compounds, the specific anaerobic degradation pathways for this compound are not well-documented. who.int Investigating its fate in anoxic and suboxic environments, such as deep sediments and contaminated aquifers, is crucial.

Photodegradation: The role of photolysis in the transformation of this compound, particularly in sunlit surface waters, requires more detailed investigation. Understanding the photodegradation products and their respective toxicities is essential for a complete environmental risk assessment.

Metabolic Byproducts: The identification of all intermediate and final transformation products is critical. Some microbial processes are known to produce less toxic compounds, such as the O-methylation of 2,4,6-trichlorophenol (B30397) (TCP) to the less toxic 2,4,6-trichloroanisole (B165457) (TCA). researchgate.net However, other pathways could potentially lead to the formation of more persistent or toxic daughter compounds.

Comprehensive Long-term Ecological Impact Assessments

The long-term ecological effects of this compound and its transformation products are not yet fully understood. While its antimicrobial properties are known, its chronic impacts on various trophic levels within ecosystems require more extensive research. ontosight.ai

Future research priorities in this area include:

Bioaccumulation and Biomagnification: Although it is known to have the potential for bioaccumulation, detailed studies are needed to quantify the bioaccumulation and biomagnification potential of this compound and its key metabolites in different food webs. ontosight.ai

Sub-lethal Effects: Research should move beyond acute toxicity studies to investigate the chronic, sub-lethal effects on sensitive species. This includes impacts on reproduction, development, and behavior of aquatic and terrestrial organisms.

Development of Sustainable Remediation Technologies

Current remediation strategies for halogenated phenols often involve energy-intensive or costly processes. There is a pressing need for the development of sustainable and cost-effective remediation technologies.

Key areas for future research include:

Bioremediation: While some microorganisms capable of degrading related chlorophenols have been identified, such as Sphingomonas paucimobilis and Burkholderia cepacia for 2,4,6-trichlorophenol, further research is needed to isolate and engineer more efficient microbial strains or consortia specifically for this compound. nih.gov The use of sludge fermentation broth as a co-metabolic carbon source has shown promise for enhancing the degradation of 2,4,6-TCP. mdpi.com

Phytoremediation: The potential of using plants to remove, degrade, or contain this compound from contaminated soil and water is an under-explored area with significant potential for sustainable remediation.

Advanced Oxidation Processes: Research into advanced oxidation processes (AOPs), such as photocatalysis and Fenton-like reactions, could lead to more efficient and complete mineralization of the compound. lancs.ac.uk

Adsorption: The use of low-cost, readily available biosorbents, such as raw and chemically modified date palm stone biomass, has demonstrated potential for the removal of 2,4,6-trichlorophenol from aqueous solutions. bioresources.com

Integration of Multi-Omics Approaches in Microbial Degradation Research

To gain a deeper understanding of the microbial degradation of this compound, the integration of multi-omics approaches is essential. These technologies can provide a holistic view of the metabolic and regulatory networks involved in the biodegradation process.

Future research should incorporate:

Metagenomics: This can be used to identify the key microbial players and functional genes responsible for degradation in complex environmental samples. mdpi.com

Transcriptomics and Proteomics: These approaches can reveal how gene expression and protein synthesis are regulated in response to the presence of this compound, providing insights into the specific enzymes and pathways involved. researchgate.net

Metabolomics: This can be used to identify the full range of metabolic intermediates and byproducts, helping to elucidate the complete degradation pathway and assess the potential for the formation of toxic daughter compounds.

Recent studies on the microbial degradation of 2,4,6-trichlorophenol have highlighted the importance of understanding the roles of different microbial populations and their interactions. For example, in marine environments, Dendrosporobacter and Methanosarcina have been identified as dominant genera in cultures dechlorinating 2,4,6-trichlorophenol. acs.org

Advanced Predictive Modeling for Environmental Behavior and Ecotoxicity

Advanced predictive models are crucial tools for assessing the environmental risks posed by chemicals like this compound. These models can help to forecast its environmental fate, transport, and potential for ecotoxicity.

Future directions in modeling should focus on:

Quantitative Structure-Activity Relationships (QSARs): Developing and refining QSAR models can help to predict the toxicity and environmental behavior of this compound and its transformation products based on their chemical structures. diva-portal.org

Fate and Transport Models: More sophisticated fate and transport models are needed to predict the distribution of the compound in different environmental compartments (air, water, soil, and sediment) under various scenarios.

Ecotoxicological Models: Developing models that can predict the ecological risks to different species and ecosystems will aid in setting environmental quality standards and guiding risk management decisions.

Q & A

Basic Questions

Q. What analytical methods are recommended for detecting 3-Bromo-2,4,6-trichlorophenol in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used. Molecularly imprinted polymers (MIPs) synthesized via precipitation polymerization (using methacrylic acid as a functional monomer) show selectivity for halogenated phenols, achieving >94% recovery in river water samples . Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) validate MIP structural integrity.

Q. What adsorption materials effectively remove halogenated phenols like this compound from water?

  • Methodological Answer : Activated carbon derived from coconut husk exhibits high adsorption capacity (e.g., 235–244 mg/g for 2,4,6-TCP at pH 3–5) . Advanced composites like Fe₃S₄/biochar and ZnAl-LDH coupled with BiVO₄ photocatalysts enhance removal efficiency through synergistic adsorption and redox reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: use personal protective equipment (gloves, goggles), avoid ingestion/inhalation, and store separately from food/feed. Work under fume hoods with adequate ventilation. Contaminated waste should be treated via incineration or microbial degradation .

Advanced Research Questions

Q. How do oxidative and reductive dehalogenation pathways differ in degrading this compound?

  • Methodological Answer : Oxidative pathways (e.g., lignin peroxidase in Phanerochaete chrysosporium) initiate dechlorination, forming intermediates like 2,6-dichloro-1,4-benzoquinone. Reductive pathways (e.g., Azotobacter sp. GP1) replace halogens with hydrogen, yielding 2-chloro-1,4-dihydroxybenzene before ring cleavage . Bromine’s electronegativity may slow reductive dehalogenation compared to chlorine.

Q. How can researchers optimize photocatalytic systems for brominated chlorophenol degradation?

  • Methodological Answer : Use Ru/Mo-doped BiVO₄ with ZnAl-LDH-NO₃ to create a Z-scheme heterojunction, enhancing charge separation. Optimize parameters: pH 5–7, 25–30°C, and UV/visible light irradiation. Synergistic adsorption-photocatalysis achieves >90% degradation within 2 hours .

Q. What experimental challenges arise in microbial degradation of this compound?

  • Methodological Answer : High halogenation inhibits microbial growth; strain GP1 requires acclimatization to concentrations >500 mg/L, with prolonged lag phases. Use induced cultures (pre-exposed to TCP) and optimize agitation (150 rpm) to enhance oxygen transfer and degradation rates (100 mg/L/h) . Chloramphenicol inhibition studies confirm enzyme induction specificity .

Q. How can contradictions in degradation kinetics across studies be resolved?

  • Methodological Answer : Standardize variables: microbial strain (e.g., Ralstonia eutropha JMP134 vs. Azotobacter sp.), temperature (25–30°C), and nutrient availability. Use artificial neural networks (ANNs) to model nonlinear adsorption kinetics and identify rate-limiting factors (e.g., pore diffusion in activated carbon) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.